molecular formula C9H17N3O2 B7924531 N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7924531
M. Wt: 199.25 g/mol
InChI Key: ZBTSAYHXEGGLPN-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic organic compound with a unique structure that includes a pyrrolidine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the reaction of 2-pyrrolidinone with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Methanol or ethanol

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrolidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and reducing enzyme activity.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylpyrrolidine: A simpler analog with similar structural features but lacking the amino-acetyl group.

    Pyrrolidin-2-ylmethylamine: Another related compound with a primary amine group instead of the acetamide group.

Uniqueness

N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is unique due to the presence of both an amino-acetyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTSAYHXEGGLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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